Brilliant lake red R
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Overview
Description
Brilliant lake red R is a complex organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications. The compound is characterized by its unique structure, which includes a barium ion coordinated to a naphthalenecarboxylate moiety with a phenylazo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brilliant lake red R typically involves the diazotization of aniline followed by coupling with 3-hydroxy-2-naphthalenecarboxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The resulting product is then treated with barium chloride to precipitate the barium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is often subjected to purification steps such as recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Brilliant lake red R undergoes various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form different products.
Reduction: The azo bond can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic conditions.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Brilliant lake red R has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in spectrophotometric analysis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used as a pigment in paints, inks, and plastics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The phenylazo group can participate in electron transfer reactions, making it useful in redox processes. The barium ion enhances the stability of the compound, allowing it to maintain its structure under various conditions.
Comparison with Similar Compounds
Similar Compounds
Brilliant lake red R: Known for its vibrant color and stability.
Barium 3-hydroxy-4-(methylazo)-2-naphthalenecarboxylate: Similar structure but with a methyl group instead of a phenyl group.
Barium 3-hydroxy-4-(ethylazo)-2-naphthalenecarboxylate: Contains an ethyl group, offering different solubility properties.
Uniqueness
This compound stands out due to its unique combination of a phenylazo group and a barium ion, providing both vibrant color and enhanced stability. This makes it particularly valuable in applications requiring long-lasting pigments.
Properties
CAS No. |
16508-79-5 |
---|---|
Molecular Formula |
C14H34O6Si2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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